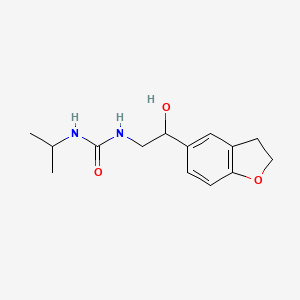

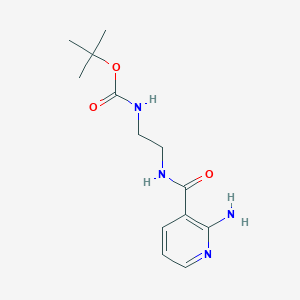

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-isopropylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-isopropylurea” is a complex organic compound. It contains a 2,3-dihydrobenzofuran moiety, which is a common structural component in many biologically active compounds .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step organic reactions .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR, MS, FT-IR, and X-ray single crystal diffraction .

Scientific Research Applications

Polymer Synthesis and Material Science

- Selective Initiation from Unprotected Aminoalcohols for Polymer Synthesis : A study by Bakkali-Hassani et al. (2018) on commercial aminoalcohols investigates their use as direct initiators for the N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-methyl-N-tosyl aziridine. This research highlights a method for producing metal-free α-hydroxy-ω-amino telechelics based on polyaziridine, demonstrating excellent control over molar masses and high chain-end fidelity, useful for advanced material science applications Bakkali-Hassani et al., 2018.

Organic Synthesis and Chemical Transformations

- Novel Synthesis of Benzofurans : Gabriele et al. (2008) developed a novel two-step synthesis of 2-functionalized benzofurans, illustrating a method for producing benzofuran derivatives through palladium-catalyzed cycloisomerization. This work offers insights into synthesizing complex benzofuran structures, potentially applicable in developing new chemical entities for research and drug development Gabriele et al., 2008.

Natural Product Synthesis and Analysis

- Isolation of Novel Compounds from Marine Fungi : Lan et al. (2014) identified novel isobenzofuranone derivatives, pseudaboydins A and B, from the marine fungus Pseudallescheria boydii. This study not only contributes to the understanding of marine natural products but also explores their potential biological activities, including cytotoxic effects Lan et al., 2014.

Chemical Compound Synthesis

- Synthesis of Sesamol Derivatives : Fukui et al. (1969) demonstrated the synthesis of 5,6-Methylenedioxy-2-isopropenylbenzo[b]furan, showcasing techniques for creating complex organic molecules. Research like this underpins the synthesis of diverse organic compounds, contributing to various fields, including pharmaceuticals and materials science Fukui et al., 1969.

Future Directions

properties

IUPAC Name |

1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-propan-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-9(2)16-14(18)15-8-12(17)10-3-4-13-11(7-10)5-6-19-13/h3-4,7,9,12,17H,5-6,8H2,1-2H3,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKXEAZMYPDMOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NCC(C1=CC2=C(C=C1)OCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-isopropylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate](/img/structure/B2833090.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2833095.png)

![1-[3-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B2833096.png)

![3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B2833107.png)

![Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate](/img/structure/B2833108.png)

![2-methoxy-4,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2833109.png)

![N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2833112.png)